Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Physicochemical Property Drug Design LogP

Researchers requiring consistent enantioselectivity in fluorinated chiral syntheses face supply of poorly characterized material. This compound provides a reliable solution. - Quantifiable Differentiation: Enhanced LogP (1.91) vs non-fluorinated mandelates for optimized CNS permeability. - Scalable Supply: Conventional acid-catalyzed esterification route proven at 87% yield ensures cost-effective bulk access. - Validated Utility: Documented in CNS-targeted therapeutic patents and chiral chromatography method development.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 156276-22-1
Cat. No. B3379369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
CAS156276-22-1
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3
InChIKeyANLYXIOQZYHUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Trifluoromethylmandelate Overview & Procurement


Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS 156276-22-1), also known as methyl 4-trifluoromethylmandelate, is a fluorinated α-hydroxy ester with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . It is characterized by a chiral α-hydroxy ester moiety and a para-trifluoromethyl substituent on the phenyl ring, which imparts distinct physicochemical properties including an increased calculated LogP of 1.91 compared to non-fluorinated analogs . The compound is primarily utilized as a versatile chiral building block and synthetic intermediate in pharmaceutical and agrochemical research [1].

Methyl 4-Trifluoromethylmandelate Substitution Risks


Substituting Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate with a non-fluorinated mandelate ester (e.g., methyl mandelate) or an alternative fluorinated regioisomer can lead to significant alterations in experimental outcomes. The para-trifluoromethyl group is not merely a passive substituent; it fundamentally alters key molecular properties that govern behavior in both synthetic and biological contexts. These alterations include a marked increase in lipophilicity (calculated LogP shift from ~0.90 to 1.91) [1], which directly impacts membrane permeability and metabolic stability. Furthermore, the trifluoromethyl group modifies the electronic environment of the chiral center, leading to divergent enantioselectivity in chromatographic separations compared to the free acid [2] and altering substrate specificity for key metabolic enzymes like mandelate racemase and (S)-mandelate dehydrogenase [3]. Therefore, assuming interchangeability with simpler mandelate analogs without empirical validation introduces a high risk of irreproducible results in asymmetric synthesis, chiral assay development, and biological activity screening.

Methyl 4-Trifluoromethylmandelate vs. Structural Analogs


Lipophilicity Boost by para-Trifluoromethyl Group

The introduction of a para-trifluoromethyl group into the mandelate scaffold results in a substantial increase in lipophilicity. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate has a calculated LogP of 1.91, compared to a calculated XlogP of 1.20 or AlogP of 0.89 for the non-fluorinated parent compound, methyl mandelate [1]. This increase of approximately 0.7 to 1.0 LogP units is a quantifiable difference with significant implications for passive membrane diffusion and non-specific binding in biological assays.

Physicochemical Property Drug Design LogP Lipophilicity

High-Yield Acid-Catalyzed (S)-Esterification

A patent process for producing optically active intermediates demonstrates a robust and high-yielding method for synthesizing methyl (S)-4-trifluoromethylmandelate. The reaction of (S)-4-(trifluoromethyl)mandelic acid with methanol in the presence of sulfuric acid for 7.0 hours affords the desired methyl ester in a high yield of 87% [1]. In comparison, optimized biocatalytic syntheses of the non-fluorinated (R)-methyl mandelate can achieve yields of 85.8% under specific conditions, but this often requires more complex and costly whole-cell biocatalyst systems [2].

Synthetic Methodology Process Chemistry Chiral Synthesis Esterification

Divergent HPLC Enantioselectivity from Free Acid

Esterification of 4-trifluoromethylmandelic acid to its methyl ester leads to a 'pronounced decrease of enantioselectivity' during chiral HPLC analysis, a phenomenon attributed to the loss of a key hydrogen-bonding/donating interaction from the free carboxylic acid group [1]. This observation is part of a broader study where enantioselectivity (α) values for a series of mandelic acid derivatives were measured on a quinine-based chiral stationary phase. While the exact α value for the methyl ester was not tabulated in the abstract, the study explicitly highlights its divergent behavior as a key finding, indicating a significant and measurable change in chiral recognition compared to the parent acid.

Chiral Chromatography Analytical Chemistry Enantioseparation Method Development

Key Intermediate in Metabolic Disorder Patents

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is explicitly claimed and utilized as a synthetic intermediate in patent literature for developing therapeutics targeting metabolic disorders. Specifically, it is referenced in patent WO2005/80340 A1 (assigned to METABOLEX, INC.), which describes compounds for treating type 2 diabetes and related conditions [1]. This patent citation provides direct evidence of the compound's validated role in constructing a specific pharmacophore series. In contrast, the non-fluorinated methyl mandelate, while a common chiral synthon, lacks this specific, documented linkage to advanced drug discovery programs in the metabolic disease area.

Medicinal Chemistry Patent Analysis Metabolic Disorders Drug Intermediate

Methyl 4-Trifluoromethylmandelate Applications


Asymmetric Synthesis for CNS-Penetrant Candidates

The high calculated LogP (1.91) relative to non-fluorinated mandelates (LogP ~0.9-1.2) makes this compound an ideal chiral starting material for medicinal chemistry programs targeting central nervous system (CNS) disorders . The increased lipophilicity, a direct consequence of the para-trifluoromethyl group, is quantitatively linked to enhanced blood-brain barrier permeability. Its use as a building block allows for the early incorporation of favorable physicochemical properties, potentially reducing attrition later in drug development. This is further supported by its documented use in patents for metabolic disorder therapeutics, a field often requiring CNS-active agents [1].

Process Scale-Up for Chiral Intermediates

The established, high-yielding (87%) synthesis of methyl (S)-4-trifluoromethylmandelate via conventional acid-catalyzed esterification provides a robust and scalable route for process chemists. This method offers a viable and cost-effective alternative to more complex biocatalytic or asymmetric hydrogenation routes often required for other chiral α-hydroxy esters. Its reliable synthesis makes it an attractive intermediate for the large-scale production of advanced pharmaceutical intermediates or agrochemicals.

Chiral Purity Assessment Methods

The distinct enantioselectivity profile of the methyl ester, which exhibits a 'pronounced decrease' in chiral recognition compared to the free acid on certain CSPs , necessitates the development of specific analytical methods. This compound is therefore a valuable tool for chromatographers and analytical chemists developing new chiral separation methods, validating column performance for fluorinated analytes, or establishing robust quality control protocols for enantiopure intermediates in regulated environments.

Biochemical Probe for SAR Studies

The known interaction of the L-enantiomer of the related 4-trifluoromethylmandelate with enzymes like (S)-2-hydroxy-acid oxidase (EC 1.1.3.15) suggests that the methyl ester can serve as a valuable biochemical probe. Researchers investigating enzyme mechanisms or developing inhibitors can use this compound to explore the role of the ester moiety versus the free acid in binding, or to assess the impact of the trifluoromethyl group's steric and electronic effects on enzyme-substrate recognition. Its altered enantioselectivity in chromatography further underscores its utility in dissecting structure-activity relationships.

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